molecular formula C8H9Cl2NO2 B14415392 O-[2-(2,4-Dichlorophenoxy)ethyl]hydroxylamine CAS No. 85661-10-5

O-[2-(2,4-Dichlorophenoxy)ethyl]hydroxylamine

Cat. No.: B14415392
CAS No.: 85661-10-5
M. Wt: 222.07 g/mol
InChI Key: GMNKQZSTMGNNCS-UHFFFAOYSA-N
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Description

O-[2-(2,4-Dichlorophenoxy)ethyl]hydroxylamine is a chemical compound with the molecular formula C8H9Cl2NO2 It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 2-(2,4-dichlorophenoxy)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[2-(2,4-Dichlorophenoxy)ethyl]hydroxylamine typically involves the O-alkylation of hydroxylamine. One common method is the reaction of hydroxylamine with 2-(2,4-dichlorophenoxy)ethyl chloride under basic conditions. The reaction proceeds as follows:

    Reactants: Hydroxylamine and 2-(2,4-dichlorophenoxy)ethyl chloride.

    Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The reactants are mixed in a suitable solvent, such as ethanol or methanol, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Product Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Properties

CAS No.

85661-10-5

Molecular Formula

C8H9Cl2NO2

Molecular Weight

222.07 g/mol

IUPAC Name

O-[2-(2,4-dichlorophenoxy)ethyl]hydroxylamine

InChI

InChI=1S/C8H9Cl2NO2/c9-6-1-2-8(7(10)5-6)12-3-4-13-11/h1-2,5H,3-4,11H2

InChI Key

GMNKQZSTMGNNCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCON

Origin of Product

United States

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